molecular formula C21H27N3O3S2 B11052722 1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone

1-{5-Methyl-3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}-2-(pyridin-2-ylsulfanyl)ethanone

Cat. No.: B11052722
M. Wt: 433.6 g/mol
InChI Key: QHVJFHPQRBGUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-ISOPROPYL-5-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-(2-PYRIDYLSULFANYL)-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidinyl group, a pyridylsulfanyl group, and a sulfonyl group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-{2-ISOPROPYL-5-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-(2-PYRIDYLSULFANYL)-1-ETHANONE involves multiple steps, including the formation of the imidazolidinyl ring, the introduction of the sulfonyl group, and the attachment of the pyridylsulfanyl group. The reaction conditions typically involve the use of various reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazolidinyl ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-ISOPROPYL-5-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-(2-PYRIDYLSULFANYL)-1-ETHANONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to 1-{2-ISOPROPYL-5-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1-IMIDAZOLIDINYL}-2-(2-PYRIDYLSULFANYL)-1-ETHANONE include other imidazolidinyl derivatives, pyridylsulfanyl compounds, and sulfonyl-substituted phenyl compounds. These compounds may share similar chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C21H27N3O3S2

Molecular Weight

433.6 g/mol

IUPAC Name

1-[5-methyl-3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]-2-pyridin-2-ylsulfanylethanone

InChI

InChI=1S/C21H27N3O3S2/c1-15(2)21-23(29(26,27)18-10-8-16(3)9-11-18)13-17(4)24(21)20(25)14-28-19-7-5-6-12-22-19/h5-12,15,17,21H,13-14H2,1-4H3

InChI Key

QHVJFHPQRBGUDE-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(N1C(=O)CSC2=CC=CC=N2)C(C)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.